molecular formula C14H10Br2ClNO2 B11220983 2,4-Dibromo-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]phenol

2,4-Dibromo-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]phenol

Cat. No.: B11220983
M. Wt: 419.49 g/mol
InChI Key: PWCDLJAGRYGNAU-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]phenol is an organic compound with the molecular formula C14H10Br2ClNO2 This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to a phenolic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]phenol typically involves multiple steps, including bromination, chlorination, and imine formationThe final step involves the formation of an imine linkage with 3-chloro-4-methoxyaniline under acidic or basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dibromo-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]phenol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the imine group can interact with nucleophiles. These interactions can lead to the inhibition of microbial growth or modulation of biological pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H10Br2ClNO2

Molecular Weight

419.49 g/mol

IUPAC Name

2,4-dibromo-6-[(3-chloro-4-methoxyphenyl)iminomethyl]phenol

InChI

InChI=1S/C14H10Br2ClNO2/c1-20-13-3-2-10(6-12(13)17)18-7-8-4-9(15)5-11(16)14(8)19/h2-7,19H,1H3

InChI Key

PWCDLJAGRYGNAU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N=CC2=C(C(=CC(=C2)Br)Br)O)Cl

Origin of Product

United States

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